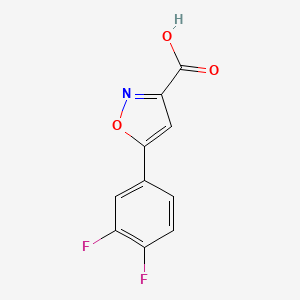

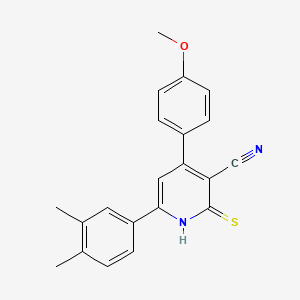

![molecular formula C6H7F3N4 B1387733 2-(Trifluorometil)-5,6,7,8-tetrahidro[1,2,4]triazolo[1,5-a]pirazina CAS No. 681249-57-0](/img/structure/B1387733.png)

2-(Trifluorometil)-5,6,7,8-tetrahidro[1,2,4]triazolo[1,5-a]pirazina

Descripción general

Descripción

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo

Aplicaciones Científicas De Investigación

Química Medicinal: Inhibición de c-Met

Este compuesto se ha identificado como un potente inhibidor de la proteína quinasa del factor de transición epitelial-mesenquimal (c-Met) . c-Met es una tirosina quinasa receptora que, cuando se desregula, puede conducir a la progresión y metástasis del cáncer. Los inhibidores que se dirigen a c-Met se consideran agentes terapéuticos prometedores para el tratamiento de varios tipos de cáncer.

Química Medicinal: Modulación de GABA A

El compuesto también exhibe actividad moduladora alostérica de GABA A . Los receptores GABA A son canales de cloruro activados por ligando que median la neurotransmisión inhibitoria en el sistema nervioso central. Los moduladores de estos receptores pueden tener aplicaciones terapéuticas en el tratamiento de la ansiedad, el insomnio y la epilepsia.

Química de Polímeros: Aplicaciones en Celdas Solares

En el campo de la química de polímeros, este compuesto se ha incorporado a polímeros utilizados en células solares . Las propiedades electrónicas únicas del sistema de anillos triazolopirazina pueden mejorar la eficiencia de las células solares mejorando la absorción de luz y el transporte de carga.

Química Medicinal: Inhibición de BACE-1

Otra aplicación en química medicinal es la inhibición de la β-secretasa 1 (BACE-1) . BACE-1 es una enzima involucrada en la producción de péptidos beta-amiloide, que se acumulan en los cerebros de los pacientes con enfermedad de Alzheimer. Los inhibidores de BACE-1 se exploran como posibles tratamientos para la enfermedad de Alzheimer.

Oncología: Inhibición Dual de c-Met/VEGFR-2

El compuesto se ha evaluado por su actividad inhibitoria dual contra c-Met y el receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2) . Los inhibidores duales pueden ser más efectivos en el tratamiento del cáncer al dirigirse a múltiples vías involucradas en el crecimiento tumoral y la angiogénesis.

Oncología: Actividad Antiproliferativa

Una serie de derivados de este compuesto han mostrado actividades antiproliferativas prometedoras contra varias líneas celulares cancerosas . Estos compuestos pueden inhibir el crecimiento de las células cancerosas, lo que los convierte en posibles candidatos para fármacos anticancerígenos.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine: interacts with its targets, c-Met and VEGFR-2 kinases, by binding to them . This binding inhibits the activity of these kinases, leading to a disruption in the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to a decrease in cell proliferation and survival, as well as a reduction in angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine It is known that the compound has a molecular weight of 19214 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the bioavailability of the compound .

Result of Action

The result of the action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a decrease in cell proliferation and survival, as well as a reduction in angiogenesis . This is due to the compound’s inhibitory effects on c-Met and VEGFR-2 kinases, which disrupts the signaling pathways they are involved in .

Action Environment

The action, efficacy, and stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Análisis Bioquímico

Biochemical Properties

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . The interaction with c-Met kinase involves binding to the active site, thereby inhibiting its activity and leading to reduced cell proliferation. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits significant cytotoxic activity, leading to cell cycle arrest and apoptosis . The modulation of cell signaling pathways, such as those involving c-Met kinase, results in altered gene expression and metabolic changes that contribute to its anticancer effects.

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as c-Met kinase, inhibiting their activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to downstream effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine in laboratory settings have been studied to understand its stability and long-term effects. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity In in vitro and in vivo studies, prolonged exposure to this compound has resulted in sustained inhibition of target enzymes and continued cytotoxic effects on cancer cells

Dosage Effects in Animal Models

In animal models, the effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine vary with dosage. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either retain or lose biological activity. These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its therapeutic potential and toxicity profile.

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution influences the compound’s efficacy and specificity in modulating cellular processes.

Propiedades

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIDIDSTOZMTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652967 | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681249-57-0 | |

| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681249-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)

![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)

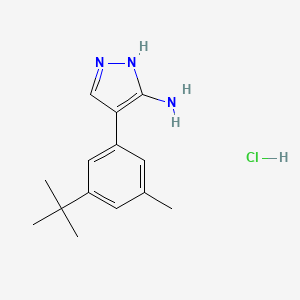

![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)

![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)

![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)

![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)